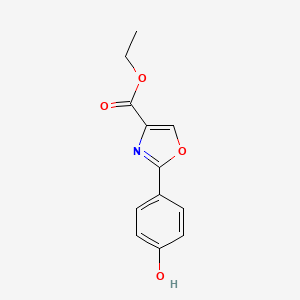

Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate

Description

Chemical Identity and Structural Characteristics

Molecular Identity and Classification

Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate belongs to the heterocyclic compound family, specifically classified as an oxazole derivative. The compound features a five-membered oxazole ring containing one oxygen atom and one nitrogen atom, which are characteristic of the azole class of heterocycles. This molecular framework positions the compound within the broader category of aromatic heterocyclic compounds that exhibit unique electronic properties due to the presence of heteroatoms in the ring system.

The compound demonstrates the characteristic properties of oxazole-containing molecules, which are known to be aromatic but less so than their thiazole analogs. The molecular structure incorporates multiple functional groups that contribute to its chemical versatility, including a phenolic hydroxyl group, an oxazole heterocycle, and an ethyl ester moiety. This combination of functional groups creates a compound with diverse reactivity patterns and potential biological activities.

Within the classification system of organic heterocycles, this compound represents a substituted oxazole where the oxazole ring serves as the central structural motif. The presence of the 4-hydroxyphenyl substituent at the 2-position of the oxazole ring and the carboxylate ester at the 4-position creates a specific substitution pattern that influences both the physical and chemical properties of the molecule.

Structural Representation and Conformational Analysis

The structural representation of this compound can be described through its Simplified Molecular Input Line Entry System notation as CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)O. This notation provides a complete description of the molecular connectivity and serves as a standard method for representing the compound in chemical databases and computational studies.

Computational analysis using three-dimensional molecular modeling reveals specific conformational preferences for this compound. The dihedral angle between the oxazole ring and the pendant phenyl ring has been calculated to provide insights into the spatial arrangement of these two aromatic systems. This conformational analysis is crucial for understanding the compound's potential interactions with biological targets and its behavior in chemical reactions.

The three-dimensional structure shows that the compound adopts specific conformations that are influenced by intramolecular interactions. These conformational preferences affect the overall molecular shape and contribute to the compound's physical properties and reactivity patterns. The spatial arrangement of the hydroxyl group on the phenyl ring relative to the oxazole moiety creates opportunities for intramolecular hydrogen bonding, which can stabilize certain conformations over others.

The molecular geometry analysis reveals that the oxazole ring maintains its planar aromatic character while the phenyl substituent can adopt various orientations relative to the heterocyclic core. This conformational flexibility allows the molecule to adapt to different chemical environments and may contribute to its potential utility in various applications.

Chemical Nomenclature and Identifiers

International Union of Pure and Applied Chemistry Naming Conventions

The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl 2-(4-hydroxyphenyl)-1,3-oxazole-4-carboxylate. This nomenclature follows the standard conventions for naming heterocyclic compounds where the oxazole ring serves as the parent structure. The numbering system for the oxazole ring places the oxygen atom at position 1 and the nitrogen atom at position 3, with the carbon atoms occupying positions 2, 4, and 5.

The systematic naming convention clearly indicates the position of each substituent on the oxazole ring. The 4-hydroxyphenyl group is attached at position 2 of the oxazole ring, while the carboxylate ester functionality is located at position 4. This precise nomenclature ensures unambiguous identification of the compound and facilitates communication within the scientific community.

The International Union of Pure and Applied Chemistry naming system also provides alternative acceptable names for this compound, including variations that emphasize different aspects of the molecular structure. These alternative names maintain the same structural information while presenting it in slightly different formats that may be preferred in specific contexts or applications.

Propriétés

IUPAC Name |

ethyl 2-(4-hydroxyphenyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-16-12(15)10-7-17-11(13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILWQVZWGWQRNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420702 | |

| Record name | Ethyl 2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200400-76-6 | |

| Record name | Ethyl 2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 200400-76-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate, followed by cyclization to form the oxazole ring . The reaction conditions often include heating the mixture under reflux for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The oxazole ring can be reduced under specific conditions to form corresponding dihydro derivatives.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted oxazole derivatives.

Applications De Recherche Scientifique

Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate has several applications in scientific research:

Mécanisme D'action

The mechanism of action of ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the oxazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate and Analogs

Activité Biologique

Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biochemical properties, cellular effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

This compound exhibits notable interactions with various enzymes and proteins, primarily through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of key biomolecules, influencing metabolic pathways and cellular functions.

Key Interactions

- Enzymatic Activity : The compound has been shown to interact with oxidoreductases and transferases, affecting their catalytic activities. For example, it can inhibit specific kinases by binding to their active sites, thus preventing substrate phosphorylation.

- Stability : Under standard laboratory conditions, the compound remains stable; however, extreme pH or temperature can lead to degradation, impacting its biological efficacy.

2. Cellular Effects

Research indicates that this compound influences several cellular processes:

- Cell Signaling : It modulates signaling pathways related to oxidative stress and apoptosis. This modulation can lead to altered gene expression profiles in various cell types, impacting cellular metabolism and homeostasis.

- Dosage Effects : In animal models, lower doses have shown beneficial effects such as enhanced antioxidant activity and reduced inflammation. Conversely, higher doses may induce toxicity, including liver and kidney damage.

The molecular mechanism of action involves specific binding interactions with biological macromolecules:

- Hydrogen Bonding : The hydroxyl group in the compound facilitates hydrogen bonding with proteins, while the oxazole ring engages in π-π stacking interactions with aromatic residues.

- Metabolic Pathways : this compound undergoes biotransformation via cytochrome P450 enzymes, leading to various metabolites that can influence its bioavailability and therapeutic effects.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antioxidant Activity | Enhanced at lower doses; beneficial for reducing oxidative stress in cells |

| Cytotoxicity | Varies by dose; higher concentrations linked to toxicity in liver and kidney |

| Immunosuppressive | Inhibits proliferation of peripheral blood mononuclear cells (PBMCs) in vitro |

| Antimicrobial | Exhibits activity against certain bacterial strains; further studies needed for specificity |

Case Study: Immunosuppressive Properties

A study investigating the immunosuppressive properties of various isoxazole derivatives found that this compound significantly inhibited PHA-induced proliferation of PBMCs. This suggests potential applications in autoimmune disorders where modulation of immune response is critical .

Case Study: Antioxidant Effects

In a controlled laboratory setting, lower doses of this compound demonstrated significant antioxidant effects in cell cultures exposed to oxidative stressors. These findings underscore its potential as a therapeutic agent for conditions characterized by oxidative damage.

5.

This compound presents a promising profile for further research due to its multifaceted biological activities. Its ability to modulate enzyme activity, influence cell signaling pathways, and exhibit both beneficial and toxic effects at varying dosages highlights the need for continued investigation into its pharmacological potential.

Q & A

What synthetic strategies are optimal for introducing the 4-hydroxyphenyl group into oxazole-4-carboxylate derivatives?

The synthesis of ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate can be adapted from methods used for analogous compounds. For example, ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate is synthesized via condensation of 4-methoxybenzamide with ethyl bromopyruvate in toluene/dioxane under reflux (24 h), followed by purification via silica gel chromatography (petroleum ether:ethyl acetate, 97:3) . To introduce the hydroxyl group, a protective group strategy (e.g., tert-butoxycarbonyl, BOC) may be required to prevent undesired side reactions during synthesis, as seen in related oxazole derivatives . Post-synthesis deprotection (e.g., acid hydrolysis) would yield the free hydroxyl group. Yield optimization requires careful control of reaction time, solvent polarity, and stoichiometry.

How can structural ambiguities in crystallographic data for oxazole derivatives be resolved?

Crystallographic refinement of oxazole-based compounds often involves addressing disorder in aromatic rings or substituents. For example, ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate exhibits disorder in its cyclohexene ring, resolved using SHELXL with split occupancies (0.684:0.316) and constraints on bond lengths/angles . Software suites like WinGX and SHELX are critical for modeling such disorder and calculating puckering parameters (Q, θ, φ) to confirm ring conformations . Validation tools like PLATON should be used to check for missed symmetry or hydrogen-bonding interactions .

What analytical techniques are most robust for characterizing hydroxyl-substituted oxazole carboxylates?

- FTIR : Identifies hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and carbonyl (C=O stretch ~1700–1750 cm⁻¹) groups. KBr pellets ensure minimal moisture interference .

- NMR : ¹H NMR distinguishes aromatic protons (δ 6.5–8.0 ppm for hydroxyphenyl) and ester methyl/methylene groups (δ 1.3–4.4 ppm). ¹³C NMR confirms carboxylate (δ ~165–170 ppm) and oxazole ring carbons .

- X-ray crystallography : Resolves regiochemistry and hydrogen-bonding networks. For example, weak C–H···O interactions in ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate stabilize crystal packing .

How can conflicting solubility or reactivity data for hydroxylated oxazoles be addressed experimentally?

Contradictions in solubility/reactivity often arise from variations in crystallinity, hydration states, or residual solvents. For instance, hydroxyl groups may enhance aqueous solubility but reduce stability in acidic conditions. Systematic studies should include:

- Solubility profiling : Test in DMSO, ethanol, and aqueous buffers (pH 1–10).

- Accelerated stability testing : Expose compounds to heat (40–60°C), light, and humidity, monitoring degradation via HPLC .

- Protective group screening : Compare BOC, acetyl, or silyl ethers to optimize stability during storage .

What methodologies are recommended for evaluating the biological activity of hydroxylated oxazole derivatives?

- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Enzyme inhibition studies : Screen against targets like cyclooxygenase (COX) or acetylcholinesterase using fluorometric or colorimetric assays .

- Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HEK293, HeLa) to assess selectivity .

How can synthetic byproducts or impurities in oxazole carboxylates be identified and mitigated?

- HPLC-MS : Detect trace impurities (e.g., unreacted benzamide or bromopyruvate derivatives) .

- Regioselectivity control : Optimize reaction conditions (e.g., temperature, catalyst) to minimize side products like 5-bromo derivatives, as seen in bromination of ethyl oxazole-4-carboxylate .

- Recrystallization : Use solvent pairs (e.g., ethyl acetate/hexane) to remove polar byproducts .

What computational tools are effective for predicting the physicochemical properties of hydroxylated oxazoles?

- DFT calculations : Gaussian or ORCA can model electronic properties (HOMO-LUMO gaps) and predict reactivity .

- Molecular docking : AutoDock Vina or Schrödinger Suite assesses binding affinity to biological targets (e.g., enzymes) .

- LogP prediction : Tools like ChemAxon or ACD/Labs estimate hydrophobicity, critical for bioavailability .

How can crystallographic disorder in oxazole derivatives impact pharmacological interpretation?

Disorder in crystal structures (e.g., split conformations of substituents) may reflect dynamic flexibility in solution, affecting binding to rigid enzyme active sites. For example, disordered 4-chlorophenyl groups in ethyl 6-(4-chlorophenyl)cyclohexenone carboxylate suggest conformational adaptability . Pharmacological assays should compare ordered vs. disordered analogs to correlate structure-activity relationships.

What safety protocols are essential when handling hydroxylated oxazole carboxylates?

- PPE : Use nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods due to potential release of volatile reagents (e.g., bromopyruvate) .

- Waste disposal : Neutralize acidic/basic residues before disposal, as per OSHA guidelines .

How can researchers validate the reproducibility of oxazole carboxylate synthesis across labs?

- Detailed SOPs : Specify reaction scales, solvent grades, and purification thresholds (e.g., ≥95% purity via HPLC) .

- Round-robin testing : Collaborate with external labs to replicate synthesis and compare yields/spectral data .

- Open-data sharing : Deposit crystallographic data in repositories like CCDC or PDB for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.